2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid
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Overview
Description
2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid is a heterocyclic compound that features both pyridine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, such as nitration, bromination, and acylation.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid, bromination using bromine, and acylation using acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitrated, brominated, and acylated furan derivatives.
Scientific Research Applications
2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.
Indole derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Imidazole derivatives: Compounds containing an imidazole ring, widely used in medicinal chemistry.
Uniqueness
2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid is unique due to the combination of pyridine and furan rings in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(5-pyridin-4-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)7-9-1-2-10(15-9)8-3-5-12-6-4-8/h1-6H,7H2,(H,13,14) |
InChI Key |
JIWYSUADWKKFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
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